

An In-depth Technical Guide to 3-Ethoxypentane (CAS: 36749-13-0)

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Compound of Interest

Compound Name: 3-Ethoxypentane

Cat. No.: B13972614

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Introduction

3-Ethoxypentane, also known as diethyl carbinol ethyl ether, is a dialkyl ether with the chemical formula $C_7H_{16}O$. This document provides a comprehensive technical overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and relevant safety information. The structured data and workflows are intended to support research and development activities where **3-Ethoxypentane** may be used as a solvent, reactant, or reference compound.

Chemical and Physical Properties

The key chemical and physical properties of **3-Ethoxypentane** are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

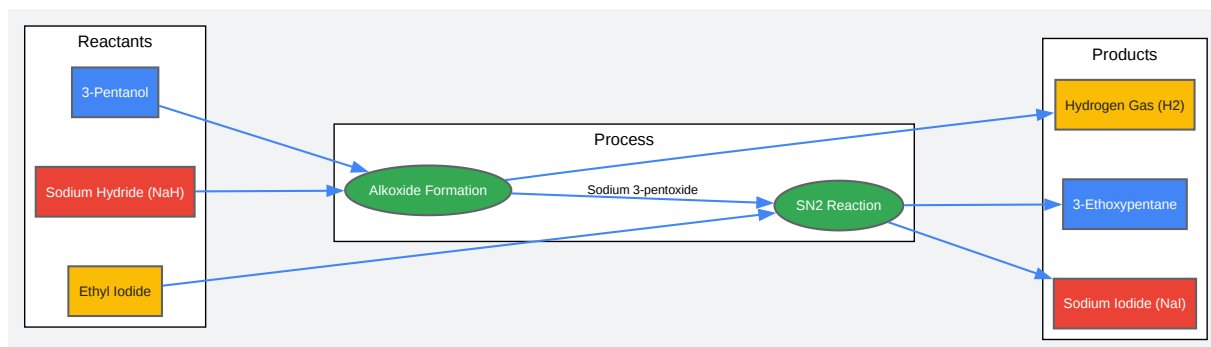
Property	Value	Source(s)
CAS Number	36749-13-0	--INVALID-LINK--
Molecular Formula	C ₇ H ₁₆ O	--INVALID-LINK--
Molecular Weight	116.20 g/mol	--INVALID-LINK--
Boiling Point	117-119 °C	[Various Chemical Suppliers]
Density	0.76 g/cm ³	[Various Chemical Suppliers]
Flash Point	16 °C	[Various Chemical Suppliers]
Appearance	Colorless liquid	[General Knowledge]

Table 2: Spectroscopic Data

Spectroscopic Data	Value	Source(s)
¹ H NMR	Protons adjacent to the ether oxygen are expected to show a downfield shift to approximately 3.4-4.5 ppm.	[1]
¹³ C NMR	Carbon atoms adjacent to the ether oxygen typically absorb in the 50-80 ppm range.	[1]
IR Spectroscopy	A characteristic C-O single bond stretching absorption is expected in the range of 1050-1150 cm ⁻¹ .	[1]
Mass Spectrometry (GC-MS)	The NIST Mass Spectrometry Data Center provides reference spectra for 3-Ethoxypentane.	--INVALID-LINK--

Synthesis of 3-Ethoxypentane via Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for the preparation of ethers. In the case of **3-Ethoxypentane**, this involves the reaction of a 3-pentoxide salt with an ethyl halide.



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Synthesis of **3-Ethoxypentane** via Williamson Ether Synthesis.

Experimental Protocol: Synthesis of 3-Ethoxypentane

This protocol is adapted from general procedures for Williamson ether synthesis.[2]

Materials:

- 3-Pentanol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Ethyl iodide
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution

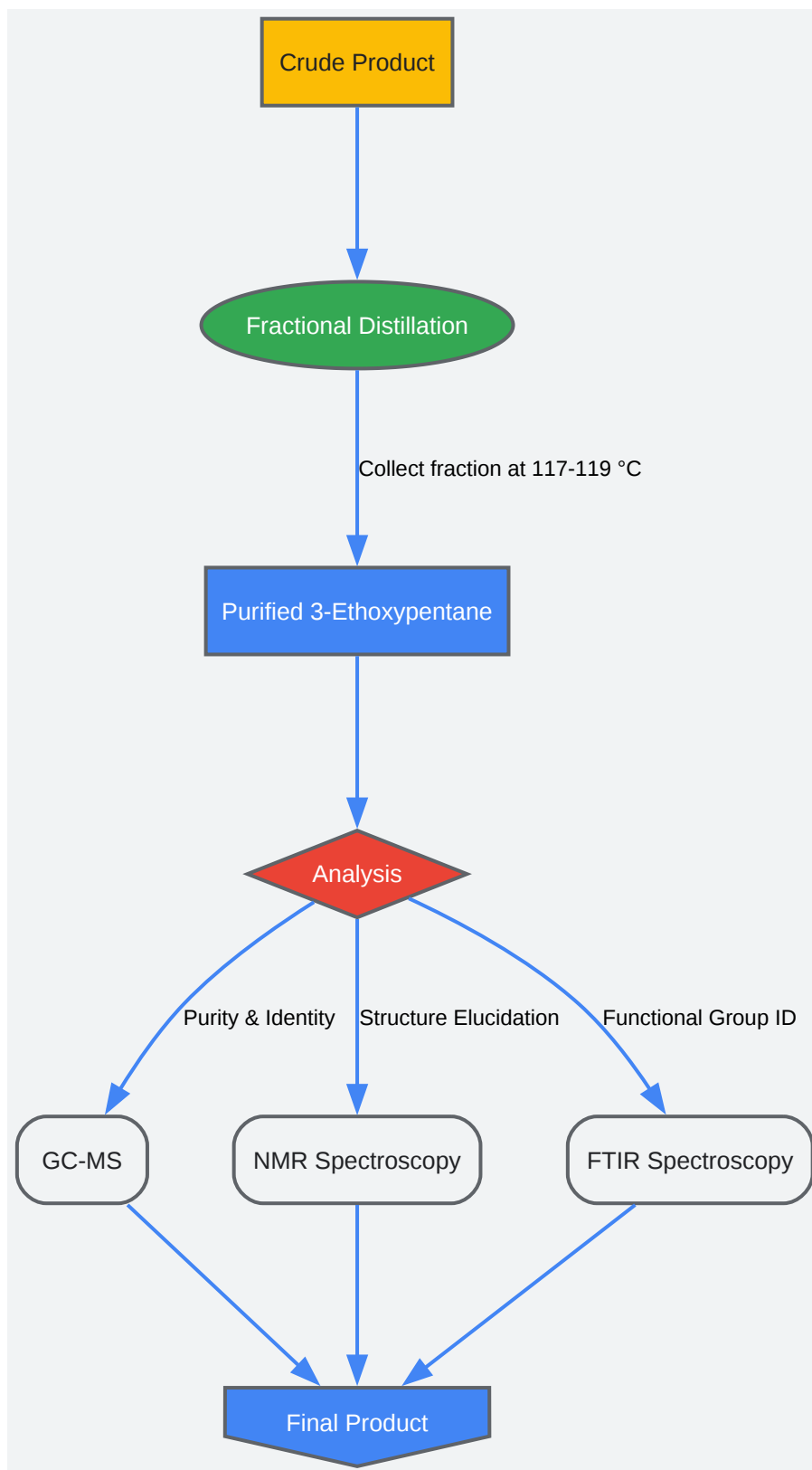
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add sodium hydride (1.1 eq.) to anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).
- **Alkoxide Formation:** Cool the suspension to 0 °C in an ice bath. Slowly add 3-pentanol (1.0 eq.) dropwise from the dropping funnel to the stirred suspension. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should be observed.
- **SN2 Reaction:** Cool the reaction mixture back to 0 °C. Add ethyl iodide (1.2 eq.) dropwise via the dropping funnel. After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of water. Add saturated aqueous ammonium chloride solution and transfer the mixture to a separatory funnel.
- **Extraction:** Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine the organic layers.
- **Drying and Solvent Removal:** Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

Purification and Analysis Workflow

The crude **3-Ethoxypentane** is purified by fractional distillation, and its identity and purity are confirmed by various analytical techniques.



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Purification and Analysis Workflow for **3-Ethoxypentane**.

Experimental Protocols: Purification and Analysis

Purification by Fractional Distillation:

Fractional distillation is employed to separate **3-Ethoxypentane** from unreacted starting materials, byproducts, and residual solvent.^{[3][4]}

- **Apparatus Setup:** Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask.
- **Distillation:** Place the crude **3-Ethoxypentane** in the distillation flask with a few boiling chips or a magnetic stir bar. Heat the flask gently.
- **Fraction Collection:** Discard the initial low-boiling fraction. Collect the fraction that distills at a constant temperature corresponding to the boiling point of **3-Ethoxypentane** (117-119 °C).

Analytical Methods:

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is used to determine the purity of the final product and confirm its molecular weight.

- **Sample Preparation:** Prepare a dilute solution of the purified **3-Ethoxypentane** in a volatile solvent such as dichloromethane or diethyl ether.
- **Instrumentation:** Use a GC equipped with a suitable capillary column (e.g., nonpolar) and a mass spectrometer detector.
- **Analysis:** Inject the sample and run a temperature program to separate the components. The resulting mass spectrum should be compared with a reference spectrum from a database (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is used to confirm the structure of **3-Ethoxypentane**.

- Sample Preparation: Dissolve 5-25 mg of the purified liquid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.[5]
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra.
- Spectral Interpretation: Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the ethyl and 3-pentyl groups and their connectivity through the ether linkage.

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present in the molecule.

- Sample Preparation: As **3-Ethoxypentane** is a liquid, a neat sample can be analyzed by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[6]
- Analysis: Obtain the IR spectrum and identify the characteristic C-O stretching band for an ether, which is expected in the $1050\text{-}1150\text{ cm}^{-1}$ region.[1] Also, confirm the presence of C-H stretching and bending vibrations.

Safety and Handling

3-Ethoxypentane is a flammable liquid and should be handled with appropriate safety precautions.

- Hazards: Flammable liquid and vapor. May cause skin and eye irritation.
- Precautions: Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear protective gloves, safety glasses, and a lab coat.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this compound.

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